2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride
Description
Properties
IUPAC Name |
2-methyl-4-piperidin-2-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-8-11-7-5-10(13-8)9-4-2-3-6-12-9;;/h5,7,9,12H,2-4,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIYJSYONCIFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2CCCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride typically involves the reaction of 2-methylpyrimidine with piperidine under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 2-methylpyrimidine is reacted with piperidine in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Differences
Heterocyclic Ring Variations: The substitution of piperidine (6-membered ring) in the target compound vs.
Substituent Positioning :
- In 5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride (CAS 1361112-93-7), the amine group at C2 increases polarity and may enhance solubility in aqueous media compared to the target compound .
Salt Forms :
- Dihydrochloride salts (e.g., target compound) generally exhibit higher solubility in water compared to free bases (e.g., 2-(piperidin-2-yl)-5-(trifluoromethyl)pyrimidine), which is critical for bioavailability in drug development .
Biological Activity
2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a piperidine moiety that may enhance its interaction with biological targets. Research into its biological activity has revealed promising applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer therapies.
- Chemical Formula : C10H15Cl2N3
- Molecular Weight : 232.15 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperidine ring enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study reported an MIC (Minimum Inhibitory Concentration) of 6.5 μg/mL against Escherichia coli and 250 μg/mL against Candida albicans, suggesting its potential as a therapeutic agent against bacterial and fungal infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the piperidine ring and the pyrimidine core can significantly influence the compound's biological activity.
| Modification | Effect on Activity |
|---|---|
| Substitution on the piperidine ring | Increased potency against specific cancer cell lines |
| Alteration in pyrimidine substituents | Enhanced antimicrobial efficacy |
Case Studies
- Antimicrobial Study : A recent investigation assessed the effectiveness of this compound against a panel of bacterial strains. The results indicated a strong correlation between structural modifications and increased antibacterial activity, particularly against Gram-negative bacteria .
- Cancer Research : In a study focusing on breast cancer cell lines, this compound was shown to induce apoptosis through caspase activation, highlighting its potential as a chemotherapeutic agent .
Safety and Toxicity Profile
Preliminary toxicity studies have indicated that this compound exhibits a favorable safety profile at therapeutic doses. No significant acute toxicity was observed in animal models at doses up to 2000 mg/kg, suggesting its potential for further development as a pharmaceutical agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 2-methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-chloropyrimidine derivatives with piperidine under reflux in a polar aprotic solvent (e.g., dimethylformamide) with a base (e.g., potassium carbonate) to form the free base, followed by HCl treatment to isolate the dihydrochloride salt . Purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and methanol/dichloromethane gradients. Purity is confirmed by HPLC (≥98% by area normalization) .
Q. How can researchers validate the structural integrity of this compound?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Confirm proton environments (e.g., pyrimidine C-H at δ 8.5–9.0 ppm, piperidine protons at δ 1.5–3.0 ppm).
- X-ray diffraction : Resolve crystal structure to verify substituent positions and salt formation (e.g., HCl coordination to the piperidine nitrogen) .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ for free base at m/z 220.2; dihydrochloride adducts at m/z 292.2) .
Advanced Research Questions
Q. What experimental strategies address stability issues of this compound under varying pH and temperature conditions?
- Methodology :
- Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Acidic conditions (pH < 3) may hydrolyze the pyrimidine ring, while basic conditions (pH > 9) could deprotonate the piperidine moiety .
- Formulation : Stabilize via lyophilization or encapsulation in cyclodextrins to reduce hygroscopicity and oxidative degradation .
Q. How can computational modeling optimize reaction pathways for derivatives of this compound?
- Methodology :
- Reaction path search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to identify low-energy intermediates and transition states .
- Molecular docking : Predict binding affinities of derivatives to target receptors (e.g., kinase enzymes) to prioritize synthetic targets .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-response validation : Replicate assays (e.g., enzyme inhibition IC₅₀) across multiple cell lines with controlled variables (e.g., ATP concentration in kinase assays).
- Meta-analysis : Compare literature data using standardized metrics (e.g., pIC₅₀) and assess batch-to-batch variability in compound purity .
Key Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
